(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The palladium-catalyzed method mentioned above can be adapted for industrial use with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.
Medicine
Medically, this compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different bicyclic structure.
(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.3.0]heptane-2-carboxylic acid: Another related compound with variations in the bicyclic framework.
Uniqueness
The uniqueness of (2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid lies in its specific stereochemistry and functional groups
Properties
Molecular Formula |
C10H10N2O5S |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2S,3S,5R)-3-[(E)-2-cyanoethenyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O5S/c1-10(3-2-4-11)8(9(14)15)12-6(13)5-7(12)18(10,16)17/h2-3,7-8H,5H2,1H3,(H,14,15)/b3-2+/t7-,8+,10+/m1/s1 |
InChI Key |
JYGFUXUBGZBBAC-RCRIAUEHSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)/C=C/C#N |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C=CC#N |
Synonyms |
Ro 48-1220 Ro-48-1220 |
Origin of Product |
United States |
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